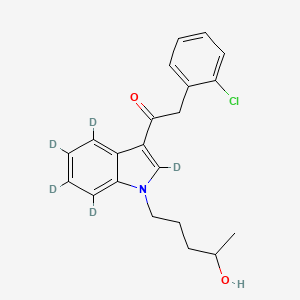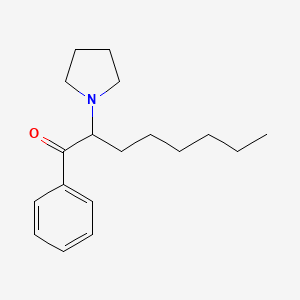
W6L65Skw7D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- PV9 (hydrochloride), also known as α-POP, is a novel analog of α-Pyrrolidinopentiophenone (α-PVP). In PV9, the pentyl side chain is elongated by three carbons .
- Its biochemical, physiological, and toxicological properties have not been fully characterized, but it is commonly used for forensic and research purposes.
Preparation Methods
- Synthetic routes for PV9 are not widely documented, but it is likely prepared through chemical synthesis.
- Industrial production methods are not well-established due to its limited use and research.
Chemical Reactions Analysis
- PV9 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not specifically reported for PV9.
- Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- PV9’s applications span several fields:
Forensic Chemistry: Used as a reference standard for analytical testing and identification.
Toxicology: Investigated for its effects on the central nervous system.
Pharmacology: Studied for its interactions with monoamine transporters.
Research: Used in studies related to stimulants and cathinones.
Mechanism of Action
- PV9 likely exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, similar to α-PVP .
- The exact molecular targets and pathways involved remain to be fully elucidated.
Comparison with Similar Compounds
- PV9 differs from other similar compounds due to its elongated pentyl side chain.
- Similar compounds include α-PVP (pyrovalerone) and 4-methoxy PV9 (which has a methoxy group at the para position of the phenyl group) .
Properties
CAS No. |
1800101-28-3 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C18H27NO/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3 |
InChI Key |
RCGHPLZKUHDGCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




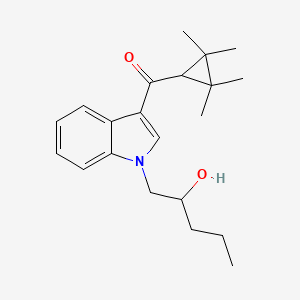
![5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid](/img/structure/B10766238.png)
![5-[2,4,5,6,7-pentadeuterio-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766240.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,53R)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766251.png)
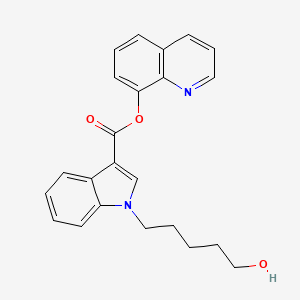
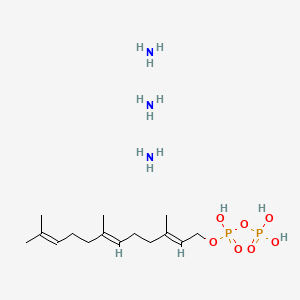

![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![[6-[(4R)-2-[(4S)-4-[(4E,6Z,11S,12R,13R,14E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766308.png)
![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)

